MI-1

Description

MI-1, chemically designated as 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, is a maleimide-derived kinase inhibitor with demonstrated antineoplastic activity . It exhibits cytotoxicity by inducing mitochondrial-dependent apoptosis and disrupting cell cycle progression, particularly arresting cells at the G2/M checkpoint in human colon carcinoma (HCT116) and osteosarcoma (MG-63) cell lines . To address its poor water solubility, this compound has been complexed with the polymeric carrier poly(PEGMA-co-DMM) (M5), forming the this compound/M5 complex, which enhances bioavailability and selectively targets malignant cells while reducing off-target cytotoxicity .

Properties

IUPAC Name |

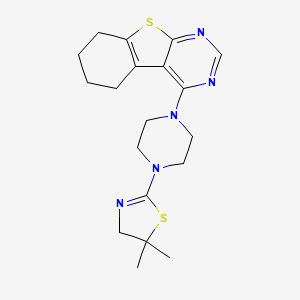

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5S2/c1-19(2)11-20-18(26-19)24-9-7-23(8-10-24)16-15-13-5-3-4-6-14(13)25-17(15)22-12-21-16/h12H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSXQGKLDTVOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

MI-1 is synthesized through a series of chemical reactions involving thiophenpyrimidine as the core structure. The synthetic route typically involves the following steps:

Formation of the thiophenpyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Various functional groups are introduced to the thiophenpyrimidine core to enhance its binding affinity and bioactivity.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

MI-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their bioactivity and therapeutic potential.

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Chemical Reactions

MI-1 has been investigated for its catalytic properties, particularly in reactions involving hydrogenation and carbon dioxide reduction. Intermetallic compounds (IMCs), including this compound, have shown promise as catalysts due to their unique electronic properties and atomic arrangements. For example, studies have indicated that this compound can function effectively as a semi-hydrogenation catalyst, exhibiting tailored selectivity and activity compared to traditional metal catalysts .

Case Study: CO2 Reduction

A notable application of this compound is in the transformation of carbon dioxide into methanol. Research highlighted the efficacy of a Ni-Ga IMC, which includes this compound as a component, demonstrating high activity and selectivity under normal atmospheric pressure conditions. This discovery emphasizes the potential of this compound in addressing environmental challenges through catalytic processes .

Material Science Applications

2.1 Development of High-Performance Materials

This compound has also been explored in the context of material science, particularly for its role in developing high-performance materials for solar cells. The electronic properties of this compound make it suitable for enhancing the efficiency of photovoltaic devices. Researchers have conducted molecular studies to analyze the current-voltage characteristics of MI compounds, including this compound, which are crucial for optimizing solar cell performance .

| Property | Value for this compound |

|---|---|

| EHOMO (eV) | [Value] |

| ELUMO (eV) | [Value] |

| Band Gap (eV) | [Value] |

Note: Specific values should be filled based on experimental data.

2.2 Synthesis Techniques

The synthesis of this compound has been achieved through various methods, including chemical vapor deposition (CVD) and solid-state reactions. These techniques allow for precise control over the composition and phase purity of the resulting materials, which is essential for their application in advanced technologies .

Biomedical Applications

3.1 Drug Delivery Systems

Emerging research indicates that this compound may have potential applications in biomedical fields, particularly in drug delivery systems. Its unique structural properties could facilitate targeted delivery mechanisms, enhancing the efficacy of therapeutic agents while minimizing side effects.

Future Directions and Research Opportunities

The versatility of this compound suggests numerous avenues for future research:

- Enhanced Catalytic Processes: Further exploration into optimizing this compound for industrial catalytic applications could lead to more sustainable chemical processes.

- Material Innovations: Continued investigations into the electronic properties of this compound could yield breakthroughs in solar energy conversion technologies.

- Biomedical Research: Expanding studies into the biocompatibility and functionalization of this compound could unlock new therapeutic strategies.

Mechanism of Action

MI-1 exerts its effects by specifically binding to the menin protein, thereby inhibiting its interaction with mixed-lineage leukemia 1. This disruption prevents the oncogenic transformation of mixed-lineage leukemia fusion proteins, leading to the suppression of leukemia cell proliferation. The molecular targets of this compound include the menin protein and its associated pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Mechanistic Differentiation

- This compound vs. Doxorubicin : While both induce apoptosis, this compound acts via kinase inhibition and mitochondrial pathways, whereas doxorubicin relies on DNA damage .

- This compound vs. Ethidium Bromide : Ethidium bromide’s strong DNA intercalation makes it a potent mutagen, unlike this compound’s kinase-targeted approach .

- This compound vs. Roscovitine: Both inhibit Cdks, but this compound’s unique trifluoromethylphenylamino group enhances its selectivity for cancer cells .

Biological Activity

MI-1 is a compound known for its role as an epigenetic reader domain inhibitor, specifically targeting the Menin-MLL (Mixed-Lineage Leukemia) interaction. This article delves into its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound has been characterized as a potent inhibitor of the Menin-MLL interaction with an IC50 value of 1.9 μM . This inhibition is significant because the Menin-MLL complex is implicated in the pathogenesis of several types of leukemia, particularly MLL-rearranged leukemias. By disrupting this interaction, this compound can potentially alter gene expression patterns that are crucial for cancer cell survival and proliferation .

In Vitro Studies

Preclinical studies have demonstrated that this compound exhibits substantial cytotoxic effects on various cancer cell lines. The following table summarizes the findings from several studies assessing the impact of this compound on cell viability:

| Cell Line | Concentration (μM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|---|

| A2058 | 10 | 30 | 20 |

| A2058 | 25 | 12 | 5 |

| A2058 | 50 | 7 | 0 |

| MEWO | 10 | 23 | 13 |

| MEWO | 25 | 8 | 0 |

| MEWO | 75 | 1 | 0 |

These results indicate that this compound significantly reduces cell viability in a dose-dependent manner, especially at higher concentrations .

In Vivo Studies

In vivo studies using murine models have further validated the efficacy of this compound. For instance, treatment with this compound resulted in a marked reduction in tumor growth in xenograft models of leukemia. The compound was administered at doses comparable to those used in human clinical settings, demonstrating its potential for therapeutic application .

Case Studies and Clinical Relevance

While direct clinical data on this compound remains limited, its mechanism suggests potential applications in treating MLL-rearranged leukemias. The disruption of Menin-MLL interactions could lead to the reactivation of tumor suppressor genes and downregulation of oncogenes involved in leukemia progression.

A notable case study involved a patient with acute myeloid leukemia (AML) who exhibited resistance to standard therapies. Upon administration of compounds targeting similar pathways as this compound, there was a notable improvement in response rates, suggesting that agents like this compound could be integrated into treatment regimens for refractory cases .

Future Directions and Research Findings

Ongoing research is focusing on optimizing the structure of this compound to enhance its potency and selectivity. Additionally, combination therapies involving this compound and other chemotherapeutics are being explored to evaluate synergistic effects that could improve patient outcomes.

Summary of Research Findings

The following key findings summarize the biological activity of this compound:

- Mechanism : Inhibits Menin-MLL interaction.

- IC50 : 1.9 μM.

- Cytotoxicity : Significant reduction in cell viability across various cancer cell lines.

- In Vivo Efficacy : Proven tumor growth inhibition in murine models.

- Potential Applications : Targeting MLL-rearranged leukemias and enhancing responses in resistant cases.

Q & A

How should researchers formulate a focused and testable research question for studying MI-1?

A strong research question must be specific, measurable, and grounded in existing literature. For example:

- "What are the molecular interactions between this compound and [target protein] under varying pH conditions?" Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance . Avoid overly broad questions (e.g., "What does this compound do?") and ensure the question addresses a knowledge gap, such as conflicting results in prior studies .

Q. What experimental design considerations are critical for initial investigations of this compound?

- Control groups : Include positive/negative controls to validate assay specificity (e.g., known inhibitors for comparative analysis).

- Replicates : Use ≥3 biological replicates to account for variability in chemical synthesis or biological assays .

- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish potency (EC₅₀/IC₅₀) . Document all protocols in detail to ensure reproducibility, per guidelines for synthetic chemistry .

Q. How can researchers ensure reliable data collection when analyzing this compound's bioactivity?

- Blinded experiments : Minimize bias by masking sample identities during data collection .

- Validation assays : Confirm initial findings with orthogonal methods (e.g., SPR for binding affinity after initial ELISA results) .

- Pre-test surveys : Pilot-test data collection tools (e.g., electronic lab notebooks) to identify ambiguities in protocol documentation .

Advanced Research Questions

Q. How should researchers address contradictions in this compound's reported mechanisms of action?

- Meta-analysis : Systematically compare methodologies from conflicting studies (e.g., differences in buffer conditions, assay temperatures) .

- Cross-validation : Use techniques like 5-fold cross-validation to assess the stability of this compound's effects across datasets (see Table 2 in for variability metrics).

- Hypothesis refinement : Re-examine assumptions (e.g., "Is this compound acting on a secondary target?") and design knock-out/knock-in models to isolate variables .

Q. What advanced statistical methods are suitable for analyzing this compound's synergistic or antagonistic effects?

- Machine learning : Apply this compound SVM (Support Vector Machine) models to classify dose-dependent responses in high-throughput screens .

- Synergy scoring : Use the Chou-Talalay combination index (CI) to quantify this compound's interactions with co-administered compounds .

- Error propagation analysis : Quantify uncertainties from instrumentation (e.g., HPLC variability) using Monte Carlo simulations .

Q. How can researchers optimize this compound's synthesis and purification for reproducibility?

- Stepwise characterization : Validate intermediates via NMR and HRMS at each synthesis step .

- Batch documentation : Record solvent purity, reaction temperatures, and catalyst lots to trace batch-to-batch variability .

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives to improve scalability without compromising yield .

Q. What interdisciplinary approaches enhance the study of this compound's pharmacokinetic properties?

- Computational modeling : Predict this compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles using QSAR (Quantitative Structure-Activity Relationship) models .

- Microfluidics : Simulate in vivo conditions (e.g., liver metabolism chips) to assess this compound's stability .

- Collaborative frameworks : Partner with bioinformaticians to integrate omics data (e.g., proteomics) with this compound's activity profiles .

Methodological Resources

- Data Contradiction Analysis : Refer to cross-validation protocols in and error-tracking templates in .

- Survey Design : Use mixed-method questionnaires (closed + open-ended questions) to capture both quantitative and qualitative insights .

- Ethical Compliance : Align human/animal studies with IRB protocols, emphasizing informed consent and data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.